1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is , with a molecular weight of approximately 252.33 g/mol. This compound features a sulfonamide group, which is significant in medicinal chemistry due to its role in various pharmaceutical applications. The compound has a density of 1.21 g/cm³ and a boiling point of 417.8°C at 760 mmHg, indicating its thermal stability under standard atmospheric conditions .
1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- exhibits notable biological activities. Compounds containing the indole and sulfonamide moieties are often investigated for their potential as:
Several methods are employed to synthesize 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-. Common approaches include:
This compound has several applications across various fields:
Interaction studies involving 1H-Indole-5-sulfonamide focus on its binding affinity to biological targets such as enzymes and receptors. Key findings include:
Several compounds share structural similarities with 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H-Indole-5-sulfonamide | Lacks the tetramethyl groups; simpler structure | |
| N,N-Dimethylindole-5-sulfonamide | Contains dimethyl instead of tetramethyl groups | |
| N-(4-Methylphenyl)-1H-indole-5-sulfonamide | Features a para-substituted phenyl group |
The uniqueness of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-, lies in its specific combination of an indole core with a tetramethyl substitution pattern on the nitrogen atom. This structural configuration enhances its solubility and biological activity compared to other similar compounds.